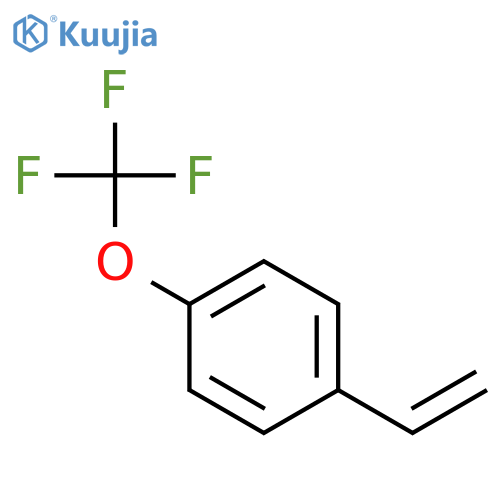

Cas no 1736-08-9 (1-ethenyl-4-(trifluoromethoxy)benzene)

1-ethenyl-4-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-ethenyl-4-(trifluoromethoxy)-

- 1-(trifluoromethoxy)-4-vinylbenzene

- 1-ethenyl-4-(trifluoromethoxy)benzene

- VMSMGVZQOQFMKN-UHFFFAOYSA-N

- 850-710-7

- EN300-220001

- A1-09622

- SCHEMBL13158947

- AS-44152

- 4-(Trifluoromethoxy)styrene

- MFCD22413864

- AKOS018695870

- SCHEMBL171790

- 1736-08-9

- BAA73608

- CS-0105967

- DTXSID901288597

- 4-ethenylphenyl trifluoromethyl ether

-

- MDL: MFCD22413864

- インチ: InChI=1S/C9H7F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2

- InChIKey: ILXXIIUTXCYKGN-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)Oc1ccc(cc1)C=C

計算された属性

- せいみつぶんしりょう: 188.04489933Da

- どういたいしつりょう: 188.04489933Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 176.4±35.0 °C at 760 mmHg

- フラッシュポイント: 66.7±21.8 °C

- じょうきあつ: 1.5±0.3 mmHg at 25°C

1-ethenyl-4-(trifluoromethoxy)benzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-ethenyl-4-(trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-44152-1MG |

1-(trifluoromethoxy)-4-vinylbenzene |

1736-08-9 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176607-5g |

1-(Trifluoromethoxy)-4-vinylbenzene |

1736-08-9 | 95% mix TBC as stabilizer | 5g |

¥18748 | 2023-04-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000734067-5g |

1-(Trifluoromethoxy)-4-vinylbenzene |

1736-08-9 | 95+% | 5g |

¥16511.00 | 2023-09-15 | |

| AstaTech | 97270-0.25/G |

1-(TRIFLUOROMETHOXY)-4-VINYLBENZENE |

1736-08-9 | 95% | 0.25g |

$316 | 2023-09-19 | |

| AstaTech | 97270-1/G |

1-(TRIFLUOROMETHOXY)-4-VINYLBENZENE |

1736-08-9 | 95% | 1g |

$791 | 2023-09-19 | |

| abcr | AB275607-1g |

4-(Trifluoromethoxy)styrene; . |

1736-08-9 | 1g |

€711.40 | 2025-02-19 | ||

| Apollo Scientific | PC500744-5g |

4-(Trifluoromethoxy)styrene |

1736-08-9 | 5g |

£1134.00 | 2025-02-21 | ||

| Alichem | A019090424-1g |

1-(Trifluoromethoxy)-4-vinylbenzene |

1736-08-9 | 95% | 1g |

$767.27 | 2023-02-28 | |

| Apollo Scientific | PC500744-250mg |

4-(Trifluoromethoxy)styrene |

1736-08-9 | 250mg |

£126.00 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176607-1g |

1-(Trifluoromethoxy)-4-vinylbenzene |

1736-08-9 | 95% mix TBC as stabilizer | 1g |

¥4993 | 2023-04-15 |

1-ethenyl-4-(trifluoromethoxy)benzene 関連文献

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

1-ethenyl-4-(trifluoromethoxy)benzeneに関する追加情報

Chemical Profile of Benzene, 1-ethenyl-4-(trifluoromethoxy)- (CAS No. 1736-08-9)

Benzene, 1-ethenyl-4-(trifluoromethoxy)-, identified by its Chemical Abstracts Service (CAS) number 1736-08-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a unique structural configuration that imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an ethenyl (vinyl) group and a trifluoromethoxy substituent on the benzene ring contributes to its reactivity and utility in multiple synthetic pathways.

The compound's molecular structure, characterized by a benzene core substituted at the 1-position with an ethenyl group and at the 4-position with a trifluoromethoxy group, endows it with specific electronic and steric properties. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the benzene ring at certain positions, facilitating electrophilic aromatic substitution reactions. This characteristic is particularly useful in pharmaceutical synthesis, where precise functionalization of aromatic rings is often required to achieve desired biological activities.

In recent years, Benzene, 1-ethenyl-4-(trifluoromethoxy)- has garnered attention in the development of novel therapeutic agents. Its structural motifs are reminiscent of several known pharmacophores found in drugs targeting various diseases. For instance, the combination of a vinyl group and a fluorinated ether moiety is commonly observed in compounds exhibiting anti-inflammatory and antiviral properties. Researchers have leveraged these structural features to design derivatives with enhanced efficacy and reduced side effects.

One notable application of this compound lies in its role as a precursor for synthesizing trifluoromethylated heterocyclic compounds. The trifluoromethoxy group can be further modified through various chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, to introduce additional functional groups. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic profiles of drug candidates. For example, recent studies have demonstrated the utility of Benzene, 1-ethenyl-4-(trifluoromethoxy)- in generating novel fluoroquinolone analogs, which exhibit improved antibacterial activity against resistant strains.

The compound's reactivity also makes it a valuable tool in mechanistic studies. The vinyl group can participate in various addition reactions, such as hydrogenation or polymerization, while the trifluoromethoxy group can influence reaction outcomes through electronic effects. Such studies contribute to a deeper understanding of organic transformations and aid in the development of more efficient synthetic methodologies. Additionally, computational chemistry approaches have been employed to predict the behavior of Benzene, 1-ethenyl-4-(trifluoromethoxy)- in different reaction conditions, providing insights into its potential applications.

From a pharmaceutical perspective, the incorporation of fluorine atoms into drug molecules is well-documented for its ability to enhance metabolic stability and binding affinity. The trifluoromethoxy group in Benzene, 1-ethenyl-4-(trifluoromethoxy)- aligns with this trend, making it an attractive building block for medicinal chemists. Recent patents and scientific literature highlight its use in synthesizing kinase inhibitors, which are critical targets in oncology research. The compound's ability to serve as a scaffold for designing molecules with high selectivity and potency underscores its importance in drug discovery.

Furthermore, the environmental impact of using fluorinated compounds has been a topic of interest. While concerns regarding fluorinated pollutants exist, the controlled use of compounds like Benzene, 1-ethenyl-4-(trifluoromethoxy)- ensures that their benefits are maximized while minimizing ecological risks. Regulatory agencies continue to evaluate these compounds to ensure their safe handling and disposal throughout their lifecycle.

In conclusion, Benzene, 1-ethenyl-4-(trifluoromethoxy)- (CAS No. 1736-08-9) represents a versatile intermediate with significant implications in pharmaceutical chemistry. Its unique structural features enable diverse synthetic applications, contributing to the development of novel therapeutic agents targeting various diseases. As research progresses,the full potential of this compound is likely to be uncovered,further solidifying its role as a cornerstone in medicinal chemistry and organic synthesis.

1736-08-9 (1-ethenyl-4-(trifluoromethoxy)benzene) 関連製品

- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)

- 2172098-07-4(5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde)

- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)

- 1805065-69-3(Ethyl 2-fluoro-5-methoxyisonicotinate)

- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)

- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)

- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)

- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)

- 72832-25-8(3-Bromothieno[2,3-b]pyridine-2-carboxylic acid)